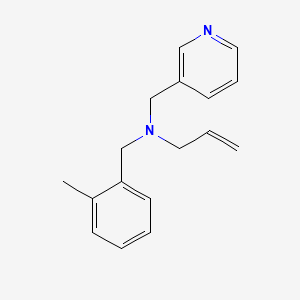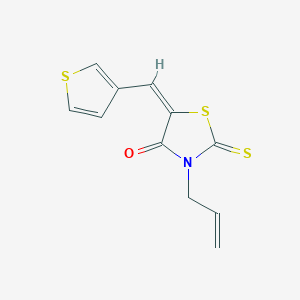![molecular formula C20H20O3S B3883348 1-(4-ethoxyphenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one](/img/structure/B3883348.png)
1-(4-ethoxyphenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one
Overview
Description
1-(4-ethoxyphenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one, also known as ETPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
1-(4-ethoxyphenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one exhibits its biological activity through the interaction with specific targets, such as enzymes, receptors, and nucleic acids. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of protein-protein interactions and the inhibition of enzymatic activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. In vitro studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. Moreover, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-ethoxyphenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one is its ease of synthesis and purification, which makes it readily available for laboratory experiments. Moreover, this compound exhibits high stability and solubility in various solvents, which enables its use in a wide range of applications. However, one of the limitations of this compound is its low fluorescence quantum yield, which may affect its sensitivity and specificity as a fluorescent probe.
Future Directions
There are several future directions for the research and development of 1-(4-ethoxyphenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the exploration of the biological activity of this compound in vivo, which may provide insights into its potential as a therapeutic agent. Moreover, the development of novel this compound-based materials and devices for organic electronics and optoelectronics is another promising direction. Finally, the design and synthesis of this compound derivatives with improved properties and functionality is an exciting area for future research.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for various applications, including organic electronics, optoelectronics, and biological imaging. Its ease of synthesis and purification, high stability and solubility, and various biochemical and physiological effects make it a promising candidate for further research and development. The future directions for this compound research include optimization of the synthesis method, exploration of its biological activity in vivo, development of novel materials and devices, and design of derivatives with improved properties and functionality.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biological imaging. In organic electronics, this compound has been used as a building block for the synthesis of conjugated polymers that exhibit high charge carrier mobility and photovoltaic properties. In optoelectronics, this compound has been utilized as a fluorescent probe for the detection of metal ions and biomolecules. In biological imaging, this compound has been employed as a fluorescent dye for the labeling of cells and tissues.
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3S/c1-2-22-17-10-6-16(7-11-17)20(21)12-5-15-3-8-18(9-4-15)23-19-13-24-14-19/h3-12,19H,2,13-14H2,1H3/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFVQFWNUACWQA-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3CSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC3CSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3883271.png)


![3-{[4-(benzyloxy)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3883287.png)
![1,4-di-tert-butyl-3-hydroxy-3-methylbicyclo[2.2.0]hex-5-en-2-one](/img/structure/B3883296.png)
![5-methyl-2-(4-nitrophenyl)-4-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883306.png)


![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B3883321.png)

![2-(1-azepanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B3883329.png)
![4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3883338.png)

![4-[(4-hydroxyphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3883361.png)
